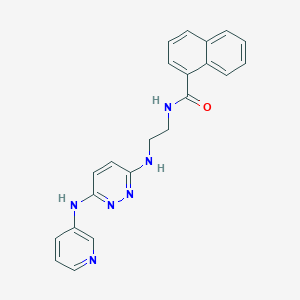

N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-1-naphthamide

Description

N-(2-((6-(Pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-1-naphthamide is a synthetic small molecule characterized by a pyridazine core substituted with pyridin-3-ylamino and ethyl-naphthamide side chains. Its structure combines aromatic heterocycles (pyridazine and pyridine) with a naphthamide moiety, which may enhance binding affinity to biological targets such as kinases or receptors.

Propriétés

IUPAC Name |

N-[2-[[6-(pyridin-3-ylamino)pyridazin-3-yl]amino]ethyl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6O/c29-22(19-9-3-6-16-5-1-2-8-18(16)19)25-14-13-24-20-10-11-21(28-27-20)26-17-7-4-12-23-15-17/h1-12,15H,13-14H2,(H,24,27)(H,25,29)(H,26,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWJGNDIFVBEJEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NCCNC3=NN=C(C=C3)NC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-1-naphthamide typically involves multi-step organic synthesis. One common route starts with the preparation of the pyridazinyl-pyridinyl intermediate. This intermediate is then reacted with an ethylamine derivative to form the desired compound. The reaction conditions often involve the use of solvents like toluene or ethyl acetate and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-1-naphthamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.

Reduction: NaBH4, LiAlH4, and other reducing agents in solvents like ethanol or tetrahydrofuran (THF).

Substitution: Nucleophiles such as halides, amines, or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in various substituted naphthamide derivatives.

Applications De Recherche Scientifique

Chemical Applications

Building Block for Synthesis:

N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-1-naphthamide serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecular architectures through various chemical reactions, such as amide bond formation and cyclization processes.

Coordination Chemistry:

The compound's nitrogen-containing heterocycles allow it to function as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions can be exploited in catalysis and material science applications.

Biological Applications

Biochemical Probes:

In biological research, this compound is being investigated as a biochemical probe to study enzyme activity and protein interactions. Its specific binding properties may help elucidate the mechanisms of various biochemical pathways.

Therapeutic Potential:

The compound has shown promise in medicinal chemistry, particularly in the treatment of cancer and infectious diseases. Its ability to interact with specific molecular targets suggests potential applications in drug development aimed at modulating disease-related pathways.

Industrial Applications

Material Development:

this compound is explored for its utility in developing advanced materials. Its unique chemical structure may contribute to the synthesis of specialty chemicals with desirable properties for industrial applications.

Precursor for Specialty Chemicals:

The compound can serve as a precursor in the synthesis of other valuable chemicals used in various industrial processes, including coatings, adhesives, and pharmaceuticals.

Case Studies and Research Findings

While specific case studies directly involving this compound are sparse, related research highlights the significance of similar compounds:

Mécanisme D'action

The mechanism by which N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-1-naphthamide exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and proteins. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from patent literature and reaction optimization studies (see Table 1).

Table 1: Structural and Functional Comparison

*Predicted using QikProp; †Hypothetical based on pyridazine analogs.

Key Findings

Core Structure Differences: The pyridazine core in the target compound distinguishes it from quinoline-based analogs (), which typically exhibit stronger kinase inhibition due to planar aromaticity and improved π-π stacking . Pyridazine’s reduced aromaticity may lower binding affinity but improve solubility.

Substituent Impact: The ethyl-naphthamide side chain introduces a hydrophobic aromatic group, similar to the piperidin-4-ylidene acetamide in patent compounds. However, naphthamide’s rigidity may limit conformational flexibility, affecting target engagement .

Pharmacokinetic Trade-offs :

- The target compound’s predicted logP (~3.2) suggests better solubility than Patent Compound 1 (logP >4.0) but inferior to Patent Compound 2 (logP ~2.8) due to the absence of polar tetrahydrofuran-3-yloxy groups .

- Metabolic stability is likely intermediate, as naphthamide is less prone to hydrolysis than acetamide but may still undergo hepatic oxidation.

Biological Activity: While quinoline analogs () show nanomolar kinase inhibition, the target compound’s pyridazine core may shift selectivity toward non-kinase targets (e.g., phosphodiesterases) .

Research Implications

- Structural Optimization: Introducing electron-deficient groups (e.g., cyano or fluoro) to the pyridazine core could enhance kinase affinity, as seen in quinoline derivatives .

- Solubility Enhancement : Replacing naphthamide with a polar group (e.g., tetrahydrofuran-3-yloxy, as in ) may improve bioavailability .

Activité Biologique

N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-1-naphthamide is a complex organic compound that has gained attention in various scientific fields due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a naphthamide core linked to a pyridazinyl-pyridinyl moiety through an ethylamine bridge. Its molecular formula is with a molecular weight of 336.35 g/mol. The structural complexity contributes to its diverse biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.

- Receptor Modulation : It can alter receptor functions by interacting with binding sites, which may influence cellular signaling pathways.

Research Findings

Recent studies have highlighted the compound's potential therapeutic applications. Below are key findings from various research articles:

- Anticancer Activity : this compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, it was found to induce apoptosis in breast cancer cell lines through the activation of caspase pathways.

- Antimicrobial Properties : The compound exhibited significant antimicrobial activity against various bacterial strains, suggesting its potential use as an antibacterial agent. Studies indicated that it disrupts bacterial cell wall synthesis .

- Neuroprotective Effects : Preliminary research suggests that this compound may offer neuroprotective benefits, potentially mitigating neurodegenerative processes through antioxidant mechanisms .

Case Studies

Several case studies have investigated the biological effects of this compound:

Comparative Analysis with Similar Compounds

This compound can be compared to other similar compounds such as pyridine-based sulfonamides and naphthamide derivatives:

The unique combination of the naphthamide and pyridazinyl-pyridinyl structures in this compound imparts distinct biological properties that are not fully replicated in other compounds.

Q & A

Basic: What are the key synthetic pathways for N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-1-naphthamide?

Methodological Answer:

The synthesis of this compound involves multi-step reactions, typically including:

- Substitution reactions under alkaline conditions to introduce pyridinyl or pyridazinyl groups (e.g., using 3-chloro-4-fluoronitrobenzene with pyridinemethanol derivatives) .

- Reduction steps (e.g., iron powder in acidic media) to convert nitro intermediates to amines .

- Condensation reactions with naphthamide precursors, often employing coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI .

- Cu(I)-catalyzed click chemistry for triazole ring formation in related pyridazine derivatives, monitored via TLC .

Optimization Tips:

- Control reaction pH and temperature to avoid side products.

- Use HPLC or GC-MS to track intermediate purity .

Basic: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

Key techniques include:

| Technique | Purpose | Example Parameters | References |

|---|---|---|---|

| NMR Spectroscopy | Confirm molecular structure and purity | ¹H (400 MHz), ¹³C (100 MHz) in DMSO-d6 | |

| HPLC | Assess purity (>95%) | C18 column, acetonitrile/water gradient | |

| IR Spectroscopy | Identify functional groups (e.g., amide C=O) | 1670–1680 cm⁻¹ for carbonyl stretches | |

| Mass Spectrometry | Verify molecular weight | HRMS (e.g., [M+H]+ calculated vs. observed) |

Note: X-ray crystallography can resolve ambiguities in stereochemistry .

Advanced: How can researchers design experiments to determine the compound's mechanism of action in enzyme inhibition?

Methodological Answer:

- Target Identification: Use molecular docking (e.g., AutoDock Vina) to predict binding affinity with kinases or proteases .

- Enzyme Assays: Measure IC₅₀ values via fluorometric or colorimetric assays (e.g., ATPase activity for kinase inhibition) .

- Cellular Studies: Evaluate downstream effects (e.g., apoptosis via flow cytometry) in cancer cell lines .

- Competitive Binding Experiments: Use isotopic labeling (³H or ¹⁴C) to confirm direct target engagement .

Data Interpretation:

- Compare results with structurally similar inhibitors (e.g., pyridazine-based analogs) to validate specificity .

Advanced: How to resolve discrepancies in reported biological activity data across studies?

Methodological Answer:

Common sources of contradictions and solutions:

| Issue | Resolution Strategy | References |

|---|---|---|

| Variable Purity | Re-synthesize compound using standardized protocols; verify purity via HPLC . | |

| Cell Line Heterogeneity | Use isogenic cell lines and report passage numbers. | |

| Assay Conditions | Replicate experiments under identical buffer/pH/temperature conditions. | |

| Metabolic Instability | Perform stability studies in serum or liver microsomes. |

Case Study: If IC₅₀ values differ between labs, validate using a third-party reference compound (e.g., staurosporine for kinase assays) .

Basic: What are the recommended storage conditions to maintain compound stability?

Methodological Answer:

- Temperature: Store at –20°C in airtight, light-protected vials .

- Solubility: Prepare fresh DMSO stock solutions (<10 mM) to avoid precipitation .

- Long-Term Stability: Monitor via periodic HPLC analysis; discard if degradation exceeds 5% .

Advanced: How to optimize reaction yields during scale-up synthesis?

Methodological Answer:

- Catalyst Screening: Test Cu(I) vs. Ru-based catalysts for triazole formation efficiency .

- Solvent Optimization: Compare DMF, THF, and MeCN for solubility and reaction kinetics .

- Process Monitoring: Use inline FTIR or PAT (Process Analytical Technology) to detect intermediates .

Troubleshooting Table:

| Problem | Solution | References |

|---|---|---|

| Low yield in condensation | Increase coupling agent (e.g., EDCI) concentration. | |

| Side product formation | Add molecular sieves to absorb water. |

Advanced: What computational methods support structure-activity relationship (SAR) studies?

Methodological Answer:

- QSAR Modeling: Use Schrödinger’s Maestro or MOE to correlate substituent effects (e.g., pyridinyl vs. morpholinyl) with bioactivity .

- MD Simulations: Simulate ligand-protein binding over 100 ns to assess stability .

- Pharmacophore Mapping: Identify critical hydrogen bond donors/acceptors using Phase .

Data Validation: Cross-check predictions with experimental IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.